BenchChemオンラインストアへようこそ!

Usp7-IN-4

USP7 inhibition biochemical potency FP assay

Usp7-IN-4, also designated ALM4, AD-04, or (R)-USP-IN-4 (CAS 2196243-57-7), is a second-generation, non-competitive, reversible allosteric inhibitor of ubiquitin-specific protease 7 (USP7). Its allosteric binding mode was first disclosed through co-crystal structures of human USP7 complexed with small-molecule inhibitors, revealing a previously undescribed binding site distant from the catalytic cysteine.

Molecular Formula C29H34N6O3
Molecular Weight 514.6 g/mol
Cat. No. B11939259
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameUsp7-IN-4
Molecular FormulaC29H34N6O3
Molecular Weight514.6 g/mol
Structural Identifiers
SMILESCC(CC(=O)N1CCC(CC1)(CN2C=NC3=C(N(N=C3C2=O)C)C4=CC=C(C=C4)CN)O)C5=CC=CC=C5
InChIInChI=1S/C29H34N6O3/c1-20(22-6-4-3-5-7-22)16-24(36)34-14-12-29(38,13-15-34)18-35-19-31-25-26(28(35)37)32-33(2)27(25)23-10-8-21(17-30)9-11-23/h3-11,19-20,38H,12-18,30H2,1-2H3/t20-/m0/s1
InChIKeyDGHAUZFDWIZFRM-FQEVSTJZSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Usp7-IN-4 (ALM4 / AD-04): A Defined, Highly Potent, Non-Competitive Allosteric USP7 Inhibitor for Oncology Research


Usp7-IN-4, also designated ALM4, AD-04, or (R)-USP-IN-4 (CAS 2196243-57-7), is a second-generation, non-competitive, reversible allosteric inhibitor of ubiquitin-specific protease 7 (USP7) [1]. Its allosteric binding mode was first disclosed through co-crystal structures of human USP7 complexed with small-molecule inhibitors, revealing a previously undescribed binding site distant from the catalytic cysteine [1]. The compound stabilizes p53, upregulates p21, promotes MDM2 ubiquitination and degradation, and exhibits single-digit nanomolar antiproliferative activity in hypersensitive cancer cell lines such as RS4;11 .

Why USP7 Inhibitors Cannot Be Interchanged: The Critical Selection Factors for Usp7-IN-4 Over Generic USP7 Agents


USP7 inhibitors span a >1,000-fold potency range (from low-micromolar first-generation agents to sub-nanomolar allosteric inhibitors), employ divergent binding modes (covalent active-site, non-covalent active-site, and allosteric), and exhibit profoundly different selectivity profiles—particularly against the closest homolog USP47 [1]. First-generation inhibitors such as P5091 (IC50 4.2 µM) and P22077 (IC50 8.01 µM) show significant cross-reactivity with USP47, confounding target deconvolution [2]. Even among second-generation inhibitors, FT671 (IC50 52 nM), GNE-6776 (IC50 1.3 µM), and XL188 (IC50 90–193 nM) operate at potency levels 9- to >200-fold weaker than Usp7-IN-4 in biochemical assays [3][4]. Substituting any of these compounds without accounting for binding mode, USP47 selectivity, cellular target engagement, and differential anti-proliferative potency will produce non-comparable experimental outcomes.

Quantitative Differentiation Evidence: Usp7-IN-4 vs. Closest USP7 Inhibitor Comparators


Biochemical Potency Advantage vs. First-Generation USP7 Inhibitor P5091

Usp7-IN-4 inhibits USP7 with an IC50 of 6 nM in fluorescence polarization (FP) assays, representing a 700-fold improvement in biochemical potency over the widely used first-generation inhibitor P5091 (IC50 = 4.2 µM) [1][2]. In an orthogonal assay using Ub-Rh110 substrate, Usp7-IN-4 achieved an IC50 of 1.5 nM [1]. The (S)-enantiomer of the same chemical scaffold exhibited an IC50 of 2.4 µM—a 400-fold potency loss—demonstrating that the (R)-stereochemistry of Usp7-IN-4 is essential for high-affinity allosteric binding [3].

USP7 inhibition biochemical potency FP assay IC50

Biochemical Potency Gap vs. Second-Generation Active-Site-Directed USP7 Inhibitors FT671, GNE-6776, and XL188

Usp7-IN-4 (IC50 = 6 nM) is 9-fold more potent than the non-covalent active-site inhibitor FT671 (IC50 = 52 nM), approximately 15- to 32-fold more potent than XL188 (IC50 = 90–193 nM depending on enzyme construct), and approximately 217-fold more potent than GNE-6776 (IC50 = 1.3 µM) in cell-free enzymatic assays [1][2][3]. The allosteric binding mechanism of Usp7-IN-4, targeting a pocket distinct from the catalytic cysteine, fundamentally differentiates it from these active-site-directed inhibitors, which bind within the catalytic cleft [1].

USP7 allosteric inhibition second-generation DUB inhibitors potency comparison

USP47 Selectivity: Clean Discrimination vs. First-Generation Dual USP7/USP47 Inhibitors

Usp7-IN-4 exhibits no detectable off-target activity against USP47, the closest homolog of USP7, in cellular target engagement assays [1]. This is in stark contrast to the first-generation inhibitor P5091, which inhibits USP47 with similar potency to USP7 (EC50 ~4.2 µM for both), and P22077 (USP47 EC50 = 8.74 µM) . Across a broad selectivity panel of other deubiquitinases, proteases, and kinases, Usp7-IN-4 displays >38-fold selectivity, ensuring that observed cellular phenotypes are attributable to USP7 inhibition rather than combined USP7/USP47 blockade .

USP7 selectivity USP47 off-target DUB selectivity panel target deconvolution

Cellular Antiproliferative Potency in RS4;11 Acute Lymphoblastic Leukemia Cells: Nano-Scale Efficacy

Usp7-IN-4 demonstrates an EC50 of 2.0 nM for inhibition of RS4;11 (acute lymphoblastic leukemia) cell proliferation [1]. This cellular potency represents a >2,000-fold improvement over the first-generation inhibitor P5091 (EC50 ~4.2 µM in cell-free assay; cellular EC50 values are typically in the low micromolar range) . The compound's antiproliferative activity is mechanistically linked to p53 stabilization and MDM2 degradation, confirmed in HCT116 colorectal carcinoma cells where non-genotoxic stabilization of p53 and decreased MDM2 levels are observed at low nanomolar concentrations [1].

cancer cell proliferation RS4;11 EC50 p53-MDM2 pathway

Allosteric, Non-Competitive Binding Mode: Mechanistic Differentiation from Active-Site-Directed USP7 Inhibitors

X-ray co-crystallography has resolved Usp7-IN-4 bound to a previously undisclosed allosteric pocket of human USP7, remote from the catalytic Cys223 residue targeted by covalent inhibitors such as FT827 (Ki = 4.2 µM) and active-site non-covalent inhibitors such as XL188 [1][2]. Usp7-IN-4 acts as a non-competitive inhibitor, meaning its binding is independent of substrate concentration and it stabilizes an inactive enzyme conformation [1]. This contrasts with FT671 and XL188, which compete with ubiquitin substrate binding at the active site, and with the covalent inhibitor FT827, which forms an irreversible adduct with Cys223 [3]. The defined allosteric mechanism is supported by multiple co-crystal structures deposited in the PDB (e.g., 5N9R, 5N9T) [4].

allosteric inhibitor non-competitive inhibition X-ray co-crystallography USP7 allosteric pocket

In Vivo-Relevant Pharmacodynamic Activity: Benchmarking Against Clinical MDM2 Antagonists and Confirmed Tumor Growth Inhibition

In comparative cellular studies, Usp7-IN-4 (ALM4) demonstrated equal or superior activity to clinically relevant MDM2 antagonists in cancer cell lines hypersensitive to USP7 inhibition (EC50 < 30 nM) [1]. In related chemical series leading to orally bioavailable USP7 inhibitors (Leger et al., J Med Chem 2020), compounds built upon the same allosteric scaffold achieved tumor growth inhibition in xenograft models in both p53 wild-type and p53 mutant cancer cell lines, demonstrating USP7 inhibitor efficacy through multiple downstream pathways independent of p53 mutation status [2]. Additionally, ALM4 has been shown to suppress tumor neoangiogenesis and promote synergy with immune checkpoint inhibitors by downregulating fibroblast VEGF in vivo [3].

in vivo antitumor activity MDM2 antagonist benchmarking p53 wild-type and mutant xenograft

Optimal Research Applications for Usp7-IN-4: Evidence-Driven Procurement Scenarios


p53-MDM2 Pathway Mechanistic Studies Requiring Unambiguous USP7-Specific Chemical Probe

For researchers investigating the p53-MDM2 axis, Usp7-IN-4 provides a well-characterized tool that stabilizes p53 and upregulates p21 through MDM2 degradation, with cellular target engagement confirmed at EC50 = 49 nM and no confounding USP47 off-target activity [1]. Its 700-fold potency advantage over P5091 and clean USP47 selectivity make it the preferred probe for studies requiring unambiguous attribution of phenotypes to USP7 inhibition—particularly critical when preparing manuscripts for high-impact journals where reviewers scrutinize chemical probe quality [2].

Cancer Cell Line Profiling and Biomarker Discovery for USP7-Dependent Malignancies

Usp7-IN-4 enables robust cancer cell line profiling at low nanomolar concentrations (EC50 = 2.0 nM in RS4;11; EC50 < 30 nM across a hypersensitivity panel), permitting identification of USP7-dependent cancer types with high signal-to-noise ratios [1]. Its allosteric binding mode maintains potency regardless of intracellular ubiquitin substrate levels, a practical advantage over competitive active-site inhibitors such as FT671 or XL188 when profiling cell lines with varying ubiquitin pathway activity [3].

In Vivo Tumor Microenvironment and Immuno-Oncology Combination Studies

Usp7-IN-4 (ALM4) has demonstrated in vivo suppression of tumor neoangiogenesis through downregulation of fibroblast VEGF and synergistic activity with immune checkpoint inhibitors [1]. For investigators planning in vivo experiments, the related allosteric USP7 inhibitor series (Leger et al., 2020) has confirmed oral bioavailability and tumor growth inhibition in both p53 wild-type and p53 mutant xenograft models, providing a validated pathway for transitioning from in vitro target engagement to in vivo efficacy studies [2].

Structure-Guided Medicinal Chemistry and Allosteric DUB Inhibitor Development

Usp7-IN-4 is supported by multiple high-resolution co-crystal structures (PDB: 5N9R, 5N9T) revealing its binding to a unique allosteric pocket of USP7, offering a structurally characterized starting point for medicinal chemistry optimization [1]. The >38-fold selectivity window, defined binding pose, and availability of the inactive (S)-enantiomer as a negative control make Usp7-IN-4 an ideal reference compound for developing novel allosteric DUB inhibitors with improved drug-like properties [3].

Quote Request

Request a Quote for Usp7-IN-4

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.